molecular formula C10H9N3O B13289568 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde

4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde

Cat. No.: B13289568
M. Wt: 187.20 g/mol
InChI Key: FSJUROGEULNIFJ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1-methyl-1H-1,2,3-triazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and catalyst recycling.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the triazole ring.

Major Products:

    Oxidation: 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid.

    Reduction: 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzyl alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde is largely dependent on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

  • 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
  • 4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde

Comparison: 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde is unique due to the presence of the 1-methyl group on the triazole ring, which can influence its reactivity and binding properties. Compared to its benzyl and phenyl analogs, the methyl-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4-(3-methyltriazol-4-yl)benzaldehyde

InChI

InChI=1S/C10H9N3O/c1-13-10(6-11-12-13)9-4-2-8(7-14)3-5-9/h2-7H,1H3

InChI Key

FSJUROGEULNIFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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